N-(oxolan-3-yl)azetidin-3-amine dihydrochloride
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Overview
Description
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H14N2O2HCl It is a derivative of azetidine and oxolane, featuring a unique combination of these two heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and oxolanes, which can be further functionalized for specific applications.
Scientific Research Applications
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and oxolane derivatives, such as:
- N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride
- N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
Uniqueness
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of azetidine and oxolane rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-10-5-6(1)9-7-3-8-4-7;;/h6-9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIYNQPQCRHRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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